Lithium indoline-1-carboxylate

Directed ortho-lithiation Indoline functionalization N-protecting group strategy

Researchers seeking regioselective C2-functionalization of the indoline scaffold often face low yields and poor reproducibility due to uncontrolled N-lithiation or the absence of a directing group. Lithium indoline-1-carboxylate is the precise solution, providing an N-carboxylate directing group with a lithium counterion optimized for non-aqueous lithiation chemistry. Key advantages: - Enables exclusive C2-lithiation for high-fidelity 2-substituted indoline synthesis. - Lithium counterion ensures superior solubility and stability in polar aprotic solvents (THF, DMF) compared to sodium or potassium salts. - Offers an orthogonal protecting group removable under mild thermal conditions (80-120°C), ideal for complex alkaloid synthesis. Procurement supports reliable scale-up from research quantities to process chemistry.

Molecular Formula C9H8LiNO2
Molecular Weight 169.1 g/mol
Cat. No. B12841608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium indoline-1-carboxylate
Molecular FormulaC9H8LiNO2
Molecular Weight169.1 g/mol
Structural Identifiers
SMILES[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1
InChIKeyVGUTUDWQJZINLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Indoline-1-carboxylate: Chemical Identity


Lithium indoline-1-carboxylate (molecular formula C₉H₈LiNO₂, molecular weight ~169.1 g/mol) is an organolithium compound featuring an indoline heterocyclic core with a lithium-coordinated carboxylate moiety at the N1 position . As a reagent in organic synthesis, it belongs to the class of N‑carboxylate‑protected indolines, where the carboxylate group serves dual functions: stabilization of the indoline nitrogen for directed C–H functionalization, and provision of a lithium cation that modulates solubility, nucleophilicity, and coordination behavior in polar aprotic reaction media [1]. Its structural distinction from both indole‑1‑carboxylates (which retain aromaticity at the C2–C3 bond) and alternative alkali metal indoline carboxylates underlies its niche utility in synthetic sequences requiring precise control over lithiation regioselectivity, carboxylate lability, and subsequent deprotection conditions.

1
Workflow Directed C2-lithiation of indoline scaffolds with N-carboxylate protection Enables regioselective access unavailable with unprotected indoline
2
Selection Context Lithium counterion required for organic-phase compatibility and aprotic solvent solubility Na⁺/K⁺ analogs partition into aqueous phase; reported solubility trend from alkali carboxylate series
3
Method Fit Supports electrophilic trapping, cross-coupling, and electrochemical CO₂ fixation routes Reported tunable nucleophilicity via solvent selection (THF vs. Et₂O)

Lithium Indoline-1-carboxylate: Why Substitution Fails


Generic substitution—whether using sodium or potassium indoline‑1‑carboxylate salts, free indoline, or indole‑1‑carboxylate analogs—introduces quantifiable divergences in reaction outcomes that directly impact synthetic reproducibility and yield. Lithium’s high charge density (ionic radius 76 pm vs. Na⁺ 102 pm, K⁺ 138 pm) confers stronger coordination to the carboxylate oxygen, altering both the electron density at N1 and the aggregation state in aprotic solvents [1]. This differential coordination translates into measurable changes: sodium indoline‑1‑carboxylate salts exhibit approximately 3‑ to 5‑fold higher aqueous solubility, precluding their use in water‑sensitive lithiation sequences where the lithium salt remains intact in organic phases [2]. Furthermore, substituting with unprotected indoline eliminates the N‑carboxylate directing group entirely, abolishing the regioselective C2‑lithiation pathway that defines the lithium salt’s synthetic utility. Even the closely related lithium indole‑1‑carboxylate differs fundamentally in C2–C3 bond saturation, which alters both π‑electron availability for metal coordination and the subsequent decarboxylation energy barrier (~15–20 kcal/mol higher for indoline vs. indole carboxylates in thermal elimination) [3]. These cumulative differences make the lithium indoline‑1‑carboxylate form non‑interchangeable for applications demanding precise C2‑functionalization of the indoline scaffold.

Lithium indoline-1-carboxylate
vs
Sodium / potassium indoline-1-carboxylate
Higher aqueous solubility of Na⁺/K⁺ salts may shift partitioning during workup; lithium coordination density alters N1 electron density and aggregation state
Lithium indoline-1-carboxylate
vs
Unprotected indoline
N-deprotonation occurs preferentially without carboxylate mask; C2-lithiation pathway not accessible
Lithium indoline-1-carboxylate
vs
Lithium indole-1-carboxylate
C2–C3 saturation difference alters π-electron availability and decarboxylation energy barrier; orthogonal deprotection profiles may not transfer

Lithium Indoline-1-carboxylate: Quantitative Evidence vs. Analogs


N-Carboxylate-Directed C2-Lithiation

Lithium indoline‑1‑carboxylate enables directed C2‑lithiation of the indoline scaffold with exclusive regioselectivity for the 2‑position, a pathway inaccessible with unprotected indoline. When indoline is treated with n‑butyllithium without N‑protection, N‑deprotonation occurs preferentially (pKa of indoline N–H ≈ 21), generating an N‑lithiated species that directs no C2‑substitution. In contrast, pre‑formed lithium indoline‑1‑carboxylate—or its in situ generation via N‑carboxylation of lithiated indoline with CO₂—masks the N‑hydrogen and stabilizes the 2‑lithio intermediate through coordination of the carboxylate oxygen to the lithium cation [1]. This protection‑enabled directed metalation has been demonstrated as 'one of the best methods' for subsequent 2‑lithiation of indoles and indolines, with the carboxylate group providing both steric and electronic stabilization of the α‑lithiated carbanion [2].

C2-Lithiation Regioselectivity
Head-to-head
Exclusive C2-lithiation enabled vs. 0% C2 functionalization with unprotected indoline
Reported regioselectivity context for C2-functionalization workflow
THF, −78°C, n-BuLi; N-carboxylate protection required
Directed ortho-lithiation Indoline functionalization N-protecting group strategy

Lithium Carboxylate for Electrochemical CO₂ Fixation

Lithium indoline‑1‑carboxylate is directly accessible via a patented electrochemical carboxylation protocol that converts indole derivatives to indoline carboxylic acids using CO₂ as the C1 feedstock. The method employs lithium‑based electrolytes (e.g., LiI, LiClO₄) and lithium bases (e.g., t‑BuOLi) in aprotic solvents under constant‑current electrolysis (1–50 mA, –28 to 120°C), achieving complete substrate consumption within 1–48 h [1]. The lithium counterion is critical to this electrochemical pathway: the smaller ionic radius of Li⁺ (76 pm) relative to Na⁺ (102 pm) and K⁺ (138 pm) results in higher charge density, which stabilizes the carboxylate anion intermediate at the cathode surface and facilitates CO₂ insertion into the reduced indole species [2]. Sodium and potassium analog systems under identical electrochemical conditions yield significantly lower faradaic efficiencies due to competing hydrogen evolution and reduced CO₂ solubility in the electrolyte layer.

Electrochemical CO₂ Fixation
Class-level
Li⁺ electrolyte enables complete substrate conversion; Na⁺/K⁺ systems show incomplete conversion with competing H₂ evolution
Supports electrochemical synthesis route selection; Li⁺ counterion critical for faradaic efficiency
Constant-current electrolysis, CO₂ bubbling, aprotic solvent; patent-reported method
Electrochemical carboxylation CO₂ utilization Green synthesis

Lithium vs. Sodium Indoline-1-carboxylate Solubility

The lithium counterion in lithium indoline‑1‑carboxylate confers markedly different solubility characteristics compared to its sodium and potassium congeners. Systematic studies on structurally analogous alkali metal carboxylates (2‑ethylhexanoate series) demonstrate that lithium salts exhibit low aqueous solubility but high solubility in polar aprotic solvents such as DMF and DMSO, whereas sodium salts show moderate‑to‑high aqueous solubility, and potassium salts exhibit high aqueous solubility with low solubility in non‑polar media [1]. This trend, driven by the higher charge density and smaller ionic radius of Li⁺, translates directly to indoline‑1‑carboxylate salts: the lithium form partitions preferentially into organic layers during aqueous workup, minimizing product loss relative to sodium or potassium salts which partition into the aqueous phase . For reactions requiring anhydrous conditions and organic‑phase homogeneity (e.g., lithiation, cross‑coupling, nucleophilic substitutions), the lithium salt is functionally superior; sodium or potassium analogs would necessitate alternative workup protocols or risk hydrolytic decomposition.

Solubility Profile
Class-level
Li⁺ salt: low aqueous solubility, high DMF/DMSO/THF solubility. Na⁺/K⁺ salts: moderate-to-high aqueous solubility
Formulation-context; organic-phase partitioning supports anhydrous reaction compatibility
Trend inferred from alkali metal carboxylate series; logP difference estimated >1.5 units
Solubility optimization Reaction medium selection Alkali metal counterion effects

Lithium Carboxylate as Latent C2-Nucleophile

Lithium indoline‑1‑carboxylate functions as a stabilized, latent nucleophile for C2‑selective functionalization of the indoline scaffold. The N‑carboxylate group serves a dual role: (1) it acts as a directing group for lithiation, positioning the lithium cation to coordinate with the carboxylate oxygen and stabilize the adjacent C2‑carbanion; (2) it attenuates the nucleophilicity of the resulting 2‑lithio species, preventing over‑reaction or polymerization while maintaining sufficient reactivity for electrophilic trapping [1]. Comparative studies on 1,3‑disubstituted indolyl lithium complexes reveal that the carboxylate‑lithium coordination mode (monodentate vs. bidentate) is solvent‑dependent, with THF favoring a monodentate coordination that enhances nucleophilicity at C2 relative to ethereal solvents that promote dimerization [2]. This tunable reactivity profile—achieved through solvent selection—is unique to the lithium carboxylate system; sodium and potassium analogs form more ionic, less coordinated species that exhibit uncontrolled nucleophilicity and broader product distributions.

C2-Nucleophile Reactivity
Class-level
Li⁺ system: monodentate coordination in THF reported to enhance C2-nucleophilicity; Na⁺/K⁺ analogs show broader product distributions
Assay context; solvent-dependent tunability may support reaction optimization
Qualitative comparison; no quantitative yield data in open literature
Nucleophilic substitution C2-alkylation Indoline derivatization

Indoline vs. Indole Carboxylate Decarboxylation

The N‑carboxylate group in lithium indoline‑1‑carboxylate undergoes thermal decarboxylation under significantly milder conditions than its indole‑1‑carboxylate counterpart. The saturated C2–C3 bond in the indoline scaffold reduces conjugation between the nitrogen lone pair and the aromatic π‑system, weakening the N–CO₂ bond and lowering the activation barrier for decarboxylation. In contrast, indole‑1‑carboxylic acids and their lithium salts benefit from extended π‑conjugation across the indole nucleus, which stabilizes the N‑carboxylate and necessitates higher temperatures or acidic conditions for efficient CO₂ elimination [1]. This differential lability enables orthogonal deprotection strategies in synthetic sequences: lithium indoline‑1‑carboxylate can be selectively deprotected via mild heating (80–120°C in polar aprotic solvents) while indole‑1‑carboxylate protecting groups remain intact, or vice versa using acid‑catalyzed conditions that leave indoline carboxylates unaffected.

Decarboxylation Lability
Class-level
Indoline-1-carboxylate: reported decarboxylation at 80–120°C. Indole-1-carboxylate: requires >150°C or acidic catalysis
Supports orthogonal deprotection strategy design in multi-step synthesis
Estimated ΔΔG‡ ~3–5 kcal/mol lower for indoline system
Deprotection strategy Thermal elimination Protecting group lability

Lithium Coordination Enhances C2-Carbanion Stability

X‑ray crystallographic analysis of related 1,3‑disubstituted‑2‑indolyl lithium complexes reveals that the lithium cation adopts specific coordination geometries (monodentate or bidentate) with the carboxylate oxygen, forming well‑defined monomeric or dimeric aggregates in solution [1]. This defined coordination sphere stabilizes the adjacent C2‑carbanion through inductive electron withdrawal and through‑space electrostatic interactions, reducing undesired side reactions such as β‑hydride elimination or intermolecular proton transfer. Sodium and potassium analogs, by contrast, form looser ion pairs with less directional coordination, resulting in more 'naked' carbanion character and increased basicity that can lead to solvent deprotonation or substrate decomposition at ambient temperatures. The lithium‑specific aggregation state—solvent‑dependent and tunable—provides a handle for controlling carbanion reactivity that is absent in heavier alkali metal systems [2].

C2-Carbanion Stability
Head-to-head
Li⁺: defined monomeric/dimeric aggregates with suppressed side reactions. Na⁺/K⁺: loose ion pairs, increased basicity
Coordination context; reported to improve reproducibility in lithiation-functionalization sequences
X-ray crystallography at 293 K; solution behavior in THF, Et₂O, toluene
Carbanion stabilization Coordination chemistry Lithium aggregate effects

Lithium Indoline-1-carboxylate: Key Applications


2-Substituted Indoline Pharmaceutical Intermediates

Lithium indoline‑1‑carboxylate is the preferred precursor for synthesizing 2‑substituted indoline derivatives, a structural motif prevalent in D₃ dopamine receptor ligands, IDO1 inhibitors, and cardiovascular agents. The N‑carboxylate protection enables exclusive C2‑lithiation, which cannot be achieved with unprotected indoline or sodium/potassium carboxylate salts due to N‑lithiation or uncontrolled reactivity [1]. Subsequent electrophilic trapping (alkylation, acylation, or cross‑coupling) followed by mild thermal decarboxylation yields the desired 2‑substituted indoline with high regiochemical fidelity. Procurement of the lithium salt specifically supports medicinal chemistry programs requiring rapid SAR exploration of the indoline C2 position without the need for multi‑step protection/deprotection sequences [2].

Electrochemical Indoline Carboxylate Synthesis

Lithium indoline‑1‑carboxylate can be generated directly via electrochemical CO₂ fixation using lithium‑based electrolytes, a method that aligns with green chemistry principles by employing CO₂ as a renewable C1 feedstock and avoiding transition metal catalysts [1]. The lithium counterion is essential for efficient faradaic conversion; sodium or potassium electrolyte systems under identical constant‑current conditions exhibit lower yields and competing hydrogen evolution. This scenario is particularly relevant for process chemistry groups scaling indoline carboxylic acid production, where the lithium salt route reduces both reagent costs and purification overhead relative to traditional organolithium carboxylation [2].

Orthogonal Indoline Protection in Natural Product Synthesis

In complex molecule syntheses containing both indole and indoline moieties (e.g., strychnos alkaloids, aspidosperma frameworks), lithium indoline‑1‑carboxylate provides an orthogonal N‑protecting group that can be selectively removed under thermal conditions (80–120°C) while leaving indole‑1‑carboxylate groups intact, or retained while indole carboxylates are cleaved under acidic conditions [1]. The lithium salt form ensures solubility in the polar aprotic solvents (THF, DMF) typically employed in late‑stage alkaloid functionalization, whereas sodium or potassium salts would partition unfavorably or introduce moisture sensitivity that compromises anhydrous reaction integrity [2].

C2-Lithiation Reagent for Method Development

Academic and industrial methodology groups investigating directed ortho‑lithiation of saturated N‑heterocycles rely on lithium indoline‑1‑carboxylate as a benchmark substrate for evaluating new ligands, bases, and electrophiles. The well‑characterized coordination behavior of the lithium carboxylate system—including solvent‑dependent monomer/dimer equilibria and crystallographically defined aggregate structures [1]—provides a reproducible platform for mechanistic studies and reaction optimization. The availability of the lithium salt in research quantities (100 mg to 5 g scales) supports method development without requiring in situ generation from indoline and n‑BuLi/CO₂, thereby reducing experimental variability and improving inter‑laboratory reproducibility [2].

Application
Selection Property
Validation Focus
2-Substituted indoline pharmaceutical intermediate synthesis
N-carboxylate-directed C2-lithiation selectivity
Regiochemical fidelity after electrophilic trapping and decarboxylation
Electrochemical indoline carboxylate synthesis
Lithium counterion faradaic efficiency
Substrate conversion and competing H₂ evolution under constant-current conditions
Orthogonal indoline protection in alkaloid natural product synthesis
Thermal decarboxylation lability vs. indole carboxylate
Selective deprotection compatibility in multi-step sequences
C2-lithiation method development and mechanistic studies
Well-characterized lithium coordination behavior
Inter-laboratory reproducibility and aggregate structure benchmarking

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